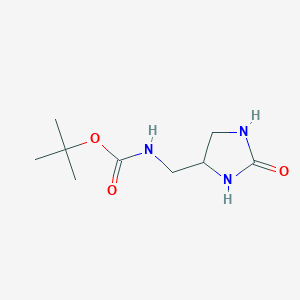
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H17N3O3. It is a derivative of imidazolidinone and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazolidinone precursor. One common method includes the reductive amination of a substituted ethylenediamine with carbonyldiimidazole, followed by cyclization . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is crucial for its applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl methyl(piperidin-4-yl)carbamate: Another carbamate derivative with a different heterocyclic structure.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a piperidinone structure.
Uniqueness
tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate is unique due to its imidazolidinone core, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Eigenschaften
CAS-Nummer |
2288676-96-8 |
|---|---|
Molekularformel |
C9H17N3O3 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2-oxoimidazolidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)11-5-6-4-10-7(13)12-6/h6H,4-5H2,1-3H3,(H,11,14)(H2,10,12,13) |
InChI-Schlüssel |
QGYVWUITRYXBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CNC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















